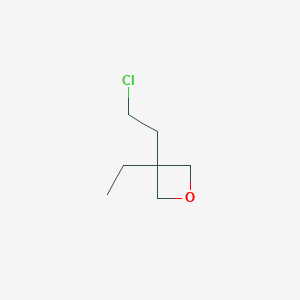

3-(2-Chloroethyl)-3-ethyloxetane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Chloroethyl)-3-ethyloxetane: is an organic compound characterized by an oxetane ring substituted with a 2-chloroethyl group and an ethyl group. Oxetanes are four-membered cyclic ethers, and their unique ring strain makes them interesting subjects in organic chemistry. The presence of the 2-chloroethyl group adds to the compound’s reactivity, making it useful in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)-3-ethyloxetane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyloxetan-3-ol with thionyl chloride (SOCl₂) to introduce the chloroethyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Chloroethyl)-3-ethyloxetane can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group, yielding 3-ethyloxetane.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

Major Products:

Nucleophilic Substitution: Products include azidoethyl oxetane, thioethyl oxetane, and alkoxyethyl oxetane.

Oxidation: Products include oxetane carboxylic acids and ketones.

Reduction: The major product is 3-ethyloxetane.

Applications De Recherche Scientifique

Chemistry: 3-(2-Chloroethyl)-3-ethyloxetane is used as a building block in organic synthesis

Biology: In biological research, oxetane derivatives are studied for their potential as enzyme inhibitors and bioactive compounds. The unique ring structure of oxetanes can interact with biological targets in ways that other cyclic ethers cannot.

Medicine: Oxetane-containing compounds are explored for their potential therapeutic applications. They are investigated as potential drugs for treating diseases such as cancer and bacterial infections due to their ability to interfere with biological pathways.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows for the creation of cross-linked polymer networks, enhancing the mechanical properties of materials.

Mécanisme D'action

The mechanism of action of 3-(2-Chloroethyl)-3-ethyloxetane involves its ability to undergo nucleophilic substitution reactions. The chloroethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity can be harnessed to modify biological molecules or create new chemical entities.

Molecular Targets and Pathways: In biological systems, oxetane derivatives can target enzymes and proteins, inhibiting their activity. The exact molecular targets depend on the specific structure of the oxetane derivative and the biological context in which it is used.

Comparaison Avec Des Composés Similaires

3-(2-Chloroethyl)oxetane: Lacks the ethyl group, making it less sterically hindered and potentially more reactive.

3-Ethyloxetane: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.

2-Chloroethyl ethyl ether: Similar in structure but lacks the ring strain of the oxetane, resulting in different reactivity.

Uniqueness: 3-(2-Chloroethyl)-3-ethyloxetane is unique due to the combination of the oxetane ring and the chloroethyl group. This combination provides a balance of ring strain and reactivity, making it a versatile compound in both synthetic and biological applications.

Activité Biologique

3-(2-Chloroethyl)-3-ethyloxetane is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound features a four-membered oxetane ring and a chloroethyl substituent, which may contribute to its reactivity and biological effects.

Chemical Structure

The chemical formula for this compound is C6H11ClO, characterized by an oxetane ring structure that is known for its unique properties in organic synthesis and potential biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including cytotoxicity and mutagenicity. The chloroethyl group is particularly noteworthy as it has been linked to the formation of reactive intermediates that can interact with biological macromolecules.

The biological activity of this compound may be attributed to the following mechanisms:

- Metabolic Activation : The chloroethyl group can undergo metabolic activation, leading to the formation of reactive species such as chloroacetaldehyde. This metabolite is known to act as a DNA alkylating agent, which may explain the cytotoxic effects observed in various studies .

- DNA Interaction : Alkylating agents like chloroacetaldehyde can form covalent bonds with DNA, leading to mutations and potentially triggering apoptosis in cells. This interaction is crucial for understanding the compound's potential as a chemotherapeutic agent.

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound was found to induce cell death through mechanisms involving DNA damage and subsequent cellular stress responses .

- Mutagenicity Assessment : In mutagenicity assays, compounds similar to this compound showed significant mutagenic potential, correlating with the presence of the chloroethyl moiety. This suggests that this compound may also possess similar properties, warranting further investigation into its safety profile .

Data Table: Biological Activity Summary

Propriétés

Formule moléculaire |

C7H13ClO |

|---|---|

Poids moléculaire |

148.63 g/mol |

Nom IUPAC |

3-(2-chloroethyl)-3-ethyloxetane |

InChI |

InChI=1S/C7H13ClO/c1-2-7(3-4-8)5-9-6-7/h2-6H2,1H3 |

Clé InChI |

JXXSHCDQDCNRTQ-UHFFFAOYSA-N |

SMILES canonique |

CCC1(COC1)CCCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.